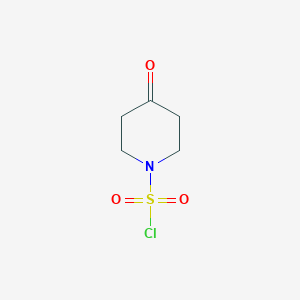
4-Oxopiperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO3S and a molecular weight of 197.64 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-oxopiperidine-1-sulfonyl chloride typically involves the reaction of 4-oxopiperidine with sulfonyl chloride. One common method involves the use of a charge-transfer complex formed in situ between sulfonyl chloride and N-methylmorpholine. This complex induces the homolysis of the S-Cl bond in sulfonyl chloride, yielding a reactive sulfonyl radical that further induces the cleavage of the C-N bonds in 4-oxopiperidine .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of different solvents, catalysts, and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-Oxopiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions are sulfonamides, piperidine derivatives, and other substituted compounds .
Scientific Research Applications
4-Oxopiperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-oxopiperidine-1-sulfonyl chloride involves the formation of a charge-transfer complex with N-methylmorpholine, which induces the homolysis of the S-Cl bond. This results in the formation of a reactive sulfonyl radical that can further react with various substrates. The molecular targets and pathways involved in these reactions include the cleavage of C-N bonds and the formation of sulfonamide products .
Comparison with Similar Compounds
4-Oxopiperidine-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-Oxopiperidine-1-sulfonyl fluoride: This compound has similar reactivity but differs in the leaving group (fluoride instead of chloride).
N-alkyl 4-oxopiperidinium salts: These compounds undergo similar C-N bond cleavage reactions but have different alkyl substituents.
Piperidine derivatives: These include various substituted piperidines that have different functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its ability to form reactive sulfonyl radicals, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-oxopiperidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXFBTFRGWQNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol](/img/structure/B13270445.png)



![(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13270458.png)

![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![Methyl 4-[(2-methylcyclohexyl)amino]butanoate](/img/structure/B13270485.png)
![N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13270491.png)
![[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13270492.png)
![(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13270499.png)


![3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13270509.png)
